molecular formula C18H14N2O4 B5632856 1,1'-(1,5-naphthalenediyl)di(2,5-pyrrolidinedione)

1,1'-(1,5-naphthalenediyl)di(2,5-pyrrolidinedione)

Cat. No. B5632856
M. Wt: 322.3 g/mol
InChI Key: OYNBULFUIYFDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves oxidative coupling reactions and deoxygenation processes under anhydrous conditions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) exhibits unique electron-transfer reduction behavior due to the close proximity of the two triarylmethyl cations, leading to the formation of specific compounds through oxidative coupling processes (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

The molecular conformation and structure of naphthalene derivatives can be elucidated through X-ray crystallography and NMR analysis. The study of compounds like 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide provides insights into the arrangement of atoms within the molecule, showcasing the dihedral angles and the type of hydrogen bonding present (Yin & Wang, 2006).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including oxidative coupling and ring expansion reactions. The dimesityl-1,8-naphthalenediylborate anion, for example, demonstrates reactivity leading to hydrolysis and ring expansion, showcasing the compound's versatility in forming different products under specific conditions (Hoefelmeyer, Solé, & Gabbaï, 2004).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis provides valuable information on the compound's stability and intermolecular interactions, influencing its physical state and solubility.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are defined by the compound's molecular structure and substituents. Electropolymerization studies of derivatized bis(pyrrol-2-yl) arylenes indicate low oxidation potentials, suggesting stability in the conducting form and providing insights into the electronic properties of similar naphthalene derivatives (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name

1-[5-(2,5-dioxopyrrolidin-1-yl)naphthalen-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-7-8-16(22)19(15)13-5-1-3-11-12(13)4-2-6-14(11)20-17(23)9-10-18(20)24/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNBULFUIYFDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC3=C2C=CC=C3N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Naphthalene-1,5-diyldipyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.